molecular formula C9H8BrFO4S B6237688 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride CAS No. 2137808-43-4

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride

Cat. No.: B6237688
CAS No.: 2137808-43-4
M. Wt: 311.13 g/mol
InChI Key: AADBIYBSYRPBGX-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₈BrFO₄S
Molecular Weight: 311.13 g/mol
CAS Number: 2137808-43-4
Structure: The compound features a benzodioxepine core substituted with a bromine atom at position 8 and a sulfonyl fluoride group at position 5. The seven-membered dioxepine ring contributes to its conformational flexibility, while the sulfonyl fluoride group enhances electrophilicity for nucleophilic substitution reactions.

Properties

CAS No.

2137808-43-4

Molecular Formula

C9H8BrFO4S

Molecular Weight

311.13 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl fluoride

InChI

InChI=1S/C9H8BrFO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2

InChI Key

AADBIYBSYRPBGX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine, which is then subjected to sulfonylation to introduce the sulfonyl fluoride group. The reaction conditions often involve the use of sulfonyl chlorides and fluoride sources under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxepines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The bromine atom and benzodioxepine ring structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Research Findings and Data

  • Suzuki-Miyaura Coupling : The bromine in 8-bromo derivatives reacts with arylboronic acids to form biaryl structures, a key step in drug discovery .
  • SuFEx Reactions : Sulfonyl fluorides form stable linkages with lysine residues in proteins, enabling probe development for chemical biology .
  • Yield Comparisons : Sulfonyl chlorides typically achieve higher yields (>70%) in nucleophilic substitutions compared to fluorides (~50%) due to greater electrophilicity .

Biological Activity

8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl fluoride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H10BrO4S
  • Molecular Weight : 317.16 g/mol
  • CAS Number : 625394-65-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonyl fluoride moiety is known to react with nucleophilic residues in proteins, potentially leading to enzyme inhibition.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cells through the modulation of apoptotic pathways.

Antimicrobial Activity

A study examined the effects of 8-bromo derivatives on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating effective antimicrobial properties.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
8-Bromo derivative3264

Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction

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